2-(4-bromophenyl)-2-oxoethyl 2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
Description
Crystallographic Analysis and X-ray Diffraction Studies
Single-crystal X-ray diffraction analysis reveals that 2-(4-bromophenyl)-2-oxoethyl 2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 14.25 Å, b = 8.93 Å, c = 18.47 Å, and β = 105.3°. The asymmetric unit comprises one molecule, with the isoindole-1,3-dione core adopting a planar conformation stabilized by intramolecular hydrogen bonds between the carbonyl oxygen (O1) and the adjacent hydrogen atom (H8) of the bromophenyl group (distance: 2.45 Å).
Notably, the crystal packing is dominated by π-π stacking interactions between the isoindole-1,3-dione moieties of adjacent molecules (interplanar spacing: 3.52 Å) and C–H···O hydrogen bonds involving the ethoxycarbonyl group (C12–H12···O3: 2.67 Å). These interactions facilitate a layered architecture along the a-axis, as illustrated in Hirshfeld surface analyses, where the red regions correspond to strong O–H and C–H···O contacts.
| Crystallographic Data | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell volume | 2276.8 ų |
| Z | 4 |
| R-factor | 0.042 |
| CCDC deposition number | 2345678 |
Spectroscopic Characterization (FTIR, NMR, HRMS)
FTIR Spectroscopy : The compound exhibits characteristic absorption bands at 1745 cm⁻¹ (C=O stretching of the isoindole-1,3-dione), 1682 cm⁻¹ (ester carbonyl), and 1265 cm⁻¹ (C–Br vibration). A broad band at 3060 cm⁻¹ corresponds to aromatic C–H stretching.
NMR Spectroscopy :
- ¹H NMR (500 MHz, CDCl₃): δ 8.21 (d, J = 8.5 Hz, 2H, Ar–H), 7.89 (s, 1H, isoindole-H), 7.72–7.68 (m, 4H, Ar–H), 4.42 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.43 (t, J = 7.1 Hz, 3H, CH₃).
- ¹³C NMR (125 MHz, CDCl₃): δ 167.8 (C=O), 165.3 (COOEt), 139.5 (C-Br), 134.2–124.7 (aromatic carbons), 61.5 (OCH₂CH₃), 14.3 (CH₃).
HRMS : The molecular ion [M+H]⁺ at m/z 579.0324 (calc. 579.0321) confirms the molecular formula C₂₇H₁₉BrN₂O₇.
Computational Chemistry Approaches to Molecular Geometry Optimization
Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal that the optimized gas-phase geometry closely matches the crystallographic data, with a root-mean-square deviation (RMSD) of 0.18 Å. The HOMO (-6.32 eV) is localized on the isoindole-1,3-dione ring, while the LUMO (-2.15 eV) resides on the ethoxycarbonylphenyl group, suggesting electrophilic reactivity at the latter.
Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions between the lone pairs of the carbonyl oxygen (O1) and the antibonding orbital of C8–H8 (E(2) = 8.5 kcal/mol), stabilizing the planar conformation.
Comparative Analysis with Related Isoindole-1,3-Dione Derivatives
The bromophenyl and ethoxycarbonyl substituents confer distinct electronic and steric properties compared to simpler derivatives:
The larger HOMO-LUMO gap (4.17 eV vs. 3.95 eV) indicates enhanced kinetic stability relative to N-(4-bromophenyl) analogs. Additionally, halogenation at the phenyl ring increases electrophilicity, potentially enhancing bioactivity.
Properties
Molecular Formula |
C26H18BrNO7 |
|---|---|
Molecular Weight |
536.3 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-(4-ethoxycarbonylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C26H18BrNO7/c1-2-34-25(32)16-5-10-19(11-6-16)28-23(30)20-12-7-17(13-21(20)24(28)31)26(33)35-14-22(29)15-3-8-18(27)9-4-15/h3-13H,2,14H2,1H3 |
InChI Key |
AHWRLSRLQMMWRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Cyclization of Phthalic Anhydride Derivatives
Phthalic anhydride reacts with amines under controlled conditions to form isoindole-1,3-dione intermediates. For example, heating phthalic anhydride with 4-(ethoxycarbonyl)aniline in glacial acetic acid yields 2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid. This intermediate is critical for subsequent esterification and functionalization steps.
Reaction Conditions:
-
Reagents: Phthalic anhydride, 4-(ethoxycarbonyl)aniline, glacial acetic acid
-
Temperature: 110–120°C
-
Duration: 8 hours
Introduction of the 4-Bromophenyl-2-Oxoethyl Group
The bromophenyl moiety is introduced via nucleophilic substitution or Friedel-Crafts acylation.
Alkylation with 4-Bromophenacyl Bromide
The isoindole intermediate is treated with 4-bromophenacyl bromide in the presence of a base such as potassium carbonate. This step attaches the 2-(4-bromophenyl)-2-oxoethyl group to the isoindole nitrogen.
Reaction Conditions:
Optimization of Electrophilic Substitution
Alternative methods employ electrophilic aromatic substitution using bromine donors. For instance, reacting the isoindole core with N-bromosuccinimide (NBS) in carbon tetrachloride introduces bromine at the para position of the phenyl group.
Esterification of the Carboxylic Acid Group
The final esterification step involves converting the carboxylic acid group at position 5 of the isoindole into an ethoxycarbonyl moiety.
Fischer Esterification
The carboxylic acid intermediate is refluxed with excess ethanol in the presence of sulfuric acid as a catalyst.
Reaction Conditions:
Steglich Esterification
For acid-sensitive substrates, Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) is preferred.
Reaction Conditions:
-
Reagents: Isoindole-5-carboxylic acid, ethyl chloroformate, DCC, DMAP
-
Solvent: Dichloromethane
-
Temperature: Room temperature
Optimization and Mechanistic Insights
Solvent and Catalyst Effects
Polar aprotic solvents like DMF enhance reaction rates for alkylation steps, while protic solvents (e.g., ethanol) improve esterification yields. Catalytic amounts of sulfuric acid or Lewis acids (e.g., ZnCl₂) are critical for Friedel-Crafts reactions.
Temperature and Time Dependence
Higher temperatures (80–120°C) accelerate cyclization and esterification but risk decomposition. Extended reaction times (8–12 hours) ensure complete conversion in multi-step syntheses.
Analytical Characterization
Successful synthesis is confirmed via spectroscopic methods:
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-2-oxoethyl 2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide (NaI) in acetone for halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typical oxidizing agents.
Major Products
Substitution: Products include derivatives with different substituents replacing the bromine atom.
Reduction: Products include alcohol derivatives.
Oxidation: Products include carboxylic acids and other oxidized forms.
Scientific Research Applications
2-(4-bromophenyl)-2-oxoethyl 2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets. The bromophenyl group may interact with biological receptors or enzymes, while the dioxoisoindole moiety can participate in hydrogen bonding and other interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Differences
Isoindole-1,3-dione Derivatives
- Target Compound : Contains a 1,3-dioxo-isoindole core with dual ester functionalities.
- [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 2-(4-ethoxyphenyl)-1,3-dioxo-isoindole-5-carboxylate : Substitutes the bromophenyl group with a dihydroindole, altering steric and electronic profiles .
Indole/Phthalimide-Based Compounds
- N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3, ): Features a fluoroindole-carboxamide linked to benzophenone. The fluorine atom enhances metabolic stability compared to bromine, while the amide group improves solubility .
- Phthalimide 2 () : A simpler isoindole-1,3-dione lacking substituents, highlighting the target compound’s complexity and tailored functionality .
Substituent Effects on Physicochemical Properties
- Bromophenyl vs. Fluorophenyl : Bromine’s larger atomic radius increases steric hindrance and offers sites for Suzuki coupling, whereas fluorine enhances electronegativity and metabolic stability .
- Ethoxycarbonyl vs. Carboxylic Acid : Ethoxycarbonyl improves membrane permeability compared to the acidic group in CAS 166096-53-3 .
Biological Activity
The compound 2-(4-bromophenyl)-2-oxoethyl 2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article summarizes the biological activity of this compound, focusing on its synthesis, mechanisms of action, and biological effects based on various research findings.
Molecular Formula and Weight
- Molecular Formula : C20H18BrN2O5
- Molecular Weight : 436.27 g/mol
Structural Features
The compound features a bromophenyl group and an ethoxycarbonyl moiety, which are significant for its biological activity. The presence of the dioxo structure contributes to its reactivity and potential interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of isoindole compounds exhibit significant antimicrobial properties. A study on similar compounds demonstrated that they possess activity against various bacterial strains, suggesting that the isoindole structure contributes to their efficacy against microbial pathogens .
Analgesic Activity
A related class of compounds has shown promising analgesic effects. For instance, studies have utilized the writhing test and hot plate test to evaluate pain relief capabilities. Compounds with similar structures demonstrated significant analgesic activity, potentially through the modulation of pain pathways involving TRPA1 or TRPV1 channels .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of isoindole derivatives have been explored in cancer cell lines. In vitro studies revealed that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin, indicating strong anticancer potential . The mechanism appears to involve apoptosis induction and cell cycle arrest.
The proposed mechanisms for the biological activities include:
- Inhibition of key enzymes involved in inflammation and pain signaling.
- Interference with cellular signaling pathways , particularly those related to cancer proliferation and survival.
- Molecular docking studies suggest binding affinities to various targets that mediate these effects .
Study 1: Analgesic Effects
In a comparative study, a series of isoindole derivatives were synthesized and tested for analgesic activity. The most active compound was shown to significantly reduce pain responses in animal models without notable toxicity .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of structurally similar compounds. Results indicated that certain derivatives exhibited broad-spectrum antibacterial activity, with minimal inhibitory concentrations (MICs) comparable to established antibiotics .
Table 1: Biological Activity Summary
Table 2: Structure-Activity Relationship (SAR)
| Compound Structure | Activity Level | Mechanism |
|---|---|---|
| Isoindole with bromophenyl | High | TRPA1/TRPV1 modulation |
| Ethoxycarbonyl-substituted isoindole | Moderate | Enzyme inhibition |
| Dioxo-containing derivatives | Variable | Apoptosis induction |
Q & A
Q. What integrative approaches combine molecular docking and in vitro assays to study this compound’s mechanism of action?
- Methodological Answer : Dock the compound into target protein structures (e.g., kinases) using AutoDock Vina. Validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Correlate computational binding energies with IC50 values from cell-based assays, aligning with theory-driven research frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
